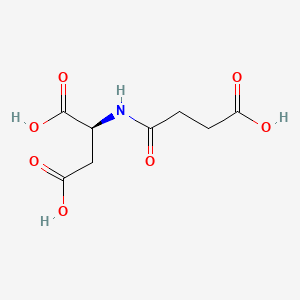

N-Succinyl aspartic acid

Description

N-Succinyl aspartic acid is a chemically modified derivative of aspartic acid, where a succinyl group is introduced via N-acylation. This modification enhances its physicochemical properties, such as solubility, stability, and biocompatibility, making it valuable in biomedical applications. It is widely used in hydrogels for drug delivery systems due to its ability to form stable networks through interactions like Schiff base formation with dialdehyde-containing polymers (e.g., hyaluronic acid dialdehyde) . Its molecular weight and cross-linking density significantly influence rheological behavior and drug release kinetics, as demonstrated in hydrogels loaded with cytostatics like 5-fluorouracil and mitomycin C .

Properties

CAS No. |

552299-42-0 |

|---|---|

Molecular Formula |

C8H11NO7 |

Molecular Weight |

233.18 g/mol |

IUPAC Name |

(2S)-2-(3-carboxypropanoylamino)butanedioic acid |

InChI |

InChI=1S/C8H11NO7/c10-5(1-2-6(11)12)9-4(8(15)16)3-7(13)14/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 |

InChI Key |

YTMGDVQAVPGKLG-BYPYZUCNSA-N |

Isomeric SMILES |

C(CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Succinyl aspartic acid can be synthesized through the reaction of aspartic acid with succinic anhydride. The reaction typically involves dissolving aspartic acid in a suitable solvent, such as water or ethanol, and then adding succinic anhydride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Succinyl aspartic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-Succinyl aspartic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: this compound is used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of N-succinyl aspartic acid involves its interaction with specific enzymes and metabolic pathways. The compound acts as a substrate for enzymes involved in the tricarboxylic acid cycle, facilitating the conversion of metabolic intermediates. Its succinyl group plays a crucial role in binding to enzyme active sites, enabling catalytic reactions that drive metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: N-Acetyl Aspartic Acid vs. N-Succinyl Aspartic Acid

- N-Acetyl Aspartic Acid: Features an acetyl group instead of succinyl. With a molecular weight of 175.14 g/mol (C₆H₉NO₅), it is smaller than this compound, leading to differences in hydrophobicity and hydrogen-bonding capacity. N-Acetyl aspartic acid is primarily studied in neurological contexts, whereas N-succinyl derivatives are tailored for drug delivery .

- Key Difference : The succinyl group in this compound provides additional carboxyl moieties, enabling stronger ionic interactions and pH-responsive behavior in hydrogels .

Functional Derivatives: N-Succinyl Chitosan Sulfate

- Anticoagulant Activity: N-Succinyl chitosan sulfate, synthesized via sulfation of N-succinyl chitosan, exhibits superior anticoagulant effects compared to non-sulfated N-succinyl chitosan. The introduction of sulfate groups enhances binding to coagulation factors, demonstrating the impact of functional group modifications on bioactivity .

- Drug Delivery : Unlike this compound-based hydrogels, sulfated derivatives prioritize anticoagulation over sustained drug release, highlighting application-specific optimization .

Cross-Reactivity in Immunoassays

- N-Succinyl CTQD: In competitive enzyme-linked immunosorbent assays (ELISAs), N-succinyl CTQD demonstrates 100% cross-reactivity with afatinib (a tyrosine kinase inhibitor), matching the parent drug. Non-succinylated analogs like CMQD show reduced cross-reactivity (4.7%), emphasizing the role of succinylation in preserving epitope recognition .

Data Tables

Table 1: Impact of Molecular Weight on Drug Release in Hydrogels

| N-Succinyl Chitosan MW (kDa) | Drug Loaded | Release Duration | Reference |

|---|---|---|---|

| 150 | Mitomycin C | Prolonged (>72h) | |

| 100 | Mitomycin C | Moderate (~48h) | |

| 150 | 5-Fluorouracil | Rapid (~24h) |

Table 2: Anticoagulant Activity of Modified Chitosans

| Compound | Anticoagulant Activity (Relative to Unmodified Chitosan) | Reference |

|---|---|---|

| N-Succinyl Chitosan | Moderate | |

| N-Succinyl Chitosan Sulfate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.